Amyloid beta-peptide(25-35)
Vue d'ensemble
Description
Le peptide bêta-amyloïde (25-35) est un fragment du peptide bêta-amyloïde plus grand, qui est impliqué dans la pathogenèse de la maladie d'Alzheimer. Ce peptide est composé de 11 acides aminés et est connu pour ses propriétés neurotoxiques. Il est considéré comme le domaine fonctionnel responsable des effets neurotoxiques observés dans la maladie d'Alzheimer .
Mécanisme D'action
Target of Action
Amyloid beta-peptide(25-35), also known as Amyloid Protein (25-35), primarily targets the lipid membranes of cells . It is considered a key factor in Alzheimer’s disease (AD) and its damaging influence has shifted from large fibrils observed in the inter-cellular environment to small oligomers interacting with a cell membrane .
Mode of Action
The peptide interacts with its targets, causing significant changes in the structure and functionality of the lipid membranes . The ability of the peptide to interact with the membrane was found to depend on the structural and elasto-mechanical properties of the membrane . The peptide triggers a reorganization of lipid membranes, leading to changes in the membrane’s overall shape and thickness . This process is consistent with the action of separate peptides or small size peptide oligomers .
Biochemical Pathways
The peptide is known to be cleaved enzymatically from a transmembrane amyloid precursor protein (APP) in 1–40 and 1–42 isoforms . The transformation from the membrane monomeric peptide to an aggregated fibril outside the membrane is yet to be understood . These peptides and their interactions with the membrane may play a major role in triggering the onset of ad .
Pharmacokinetics
It is known that the peptide’s interactions with the membrane and its resulting effects are influenced by the structural properties of the membrane .
Result of Action
The peptide’s interaction with the lipid membranes leads to membrane damage and a consequent reorganization of its structure . This results in a decrease in cell viability, an increase in cellular necrosis, and an increase in the production of reactive oxygen species (ROS) . It also triggers a decrease in the enzyme glutathione peroxidase .
Action Environment
The peptide’s action is influenced by environmental factors such as temperature . For example, the peptide triggers a reorganization of lipid membranes driven by temperature changes . The thermodynamic phase of lipids plays a key role in determining the membrane’s structural properties and thus influences the peptide’s interaction with the membrane .
Analyse Biochimique
Biochemical Properties
Amyloid beta-peptide(25-35) plays a significant role in biochemical reactions, particularly in the context of neurodegeneration. This peptide interacts with various enzymes, proteins, and other biomolecules. For instance, amyloid beta-peptide(25-35) is known to increase intracellular calcium levels and reactive oxygen species (ROS), leading to the activation of caspase-3, an enzyme involved in apoptosis . Additionally, amyloid beta-peptide(25-35) interacts with the receptor for advanced glycation end products (RAGE), which facilitates its transport across the blood-brain barrier . These interactions contribute to the peptide’s neurotoxic effects and its role in the progression of Alzheimer’s disease.
Cellular Effects
Amyloid beta-peptide(25-35) exerts various effects on different types of cells and cellular processes. In neuronal cells, this peptide induces cytotoxicity by increasing ROS production and disrupting mitochondrial function . It also affects cell signaling pathways, such as the activation of the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism . Furthermore, amyloid beta-peptide(25-35) has been shown to compromise the integrity of the blood-brain barrier by altering the expression of tight junction proteins . These cellular effects contribute to the peptide’s role in neurodegeneration and cognitive decline.
Molecular Mechanism
The molecular mechanism of amyloid beta-peptide(25-35) involves several key processes. This peptide can adopt various conformations, including alpha-helical and beta-sheet structures, which influence its interactions with biomolecules . Amyloid beta-peptide(25-35) binds to cell membranes, particularly in regions rich in cholesterol and phospholipids, leading to membrane disruption and the formation of toxic oligomers . Additionally, the peptide’s interaction with RAGE and other receptors facilitates its internalization and subsequent activation of intracellular signaling pathways . These molecular interactions and conformational changes are critical for the peptide’s neurotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of amyloid beta-peptide(25-35) can change over time. The stability and degradation of this peptide are influenced by various factors, including temperature and experimental conditions . Studies have shown that amyloid beta-peptide(25-35) can induce long-term effects on cellular function, such as sustained ROS production and mitochondrial dysfunction . Additionally, the peptide’s ability to form aggregates and fibrils increases over time, contributing to its neurotoxic properties . Understanding these temporal effects is essential for designing effective experimental protocols and therapeutic interventions.
Dosage Effects in Animal Models
The effects of amyloid beta-peptide(25-35) vary with different dosages in animal models. In mice, intracerebroventricular administration of amyloid beta-peptide(25-35) at doses of 6 nmol per mouse has been shown to induce cognitive impairment and memory deficits . Higher doses of the peptide can lead to more severe neurotoxic effects, including increased neuronal cell death and oxidative stress
Metabolic Pathways
Amyloid beta-peptide(25-35) is involved in several metabolic pathways, particularly those related to lipid metabolism and oxidative stress. This peptide can inhibit the activity of glucosylceramide synthase, an enzyme involved in sphingolipid metabolism, leading to altered levels of ceramide and other sphingolipids . Additionally, amyloid beta-peptide(25-35) can modulate the activity of enzymes involved in ROS production and antioxidant defense, such as superoxide dismutase (SOD) and glutathione peroxidase . These metabolic interactions contribute to the peptide’s cytotoxic effects and its role in neurodegeneration.
Transport and Distribution
The transport and distribution of amyloid beta-peptide(25-35) within cells and tissues are influenced by its interactions with various transporters and binding proteins. This peptide can bind to cell membranes and accumulate in lipid-rich regions, such as lipid rafts . Additionally, amyloid beta-peptide(25-35) can be transported across the blood-brain barrier via interaction with RAGE . Once inside the brain, the peptide can distribute to different regions, including the hippocampus and cortex, where it exerts its neurotoxic effects . Understanding these transport and distribution mechanisms is crucial for developing targeted therapeutic strategies.
Subcellular Localization
Amyloid beta-peptide(25-35) exhibits specific subcellular localization patterns that influence its activity and function. This peptide can localize to mitochondria, where it induces apoptotic effects and disrupts mitochondrial function . Additionally, amyloid beta-peptide(25-35) can interact with lysosomes and other organelles, leading to altered cellular homeostasis and increased oxidative stress . The subcellular localization of amyloid beta-peptide(25-35) is influenced by various factors, including its conformational state and post-translational modifications . Understanding these localization patterns is essential for elucidating the peptide’s molecular mechanisms and developing effective therapeutic interventions.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation du peptide bêta-amyloïde (25-35) implique généralement une synthèse peptidique en phase solide. Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le peptide est ensuite clivé de la résine et purifié par chromatographie liquide haute performance .
Méthodes de production industrielle : La production industrielle du peptide bêta-amyloïde (25-35) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. Le peptide est ensuite purifié et caractérisé pour garantir sa qualité et sa pureté .
Analyse Des Réactions Chimiques
Types de réactions : Le peptide bêta-amyloïde (25-35) peut subir diverses réactions chimiques, notamment l'oxydation, la réduction et l'agrégation. L'oxydation des résidus de méthionine dans le peptide peut conduire à la formation de sulfoxydes, ce qui peut modifier son activité biologique .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions du peptide bêta-amyloïde (25-35) comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le dithiothréitol. Les études d'agrégation impliquent souvent l'utilisation de détergents tels que le dodécylsulfate de sodium pour imiter les environnements membranaires .
Principaux produits formés : Les principaux produits formés à partir des réactions du peptide bêta-amyloïde (25-35) comprennent des formes oxydées et réduites du peptide, ainsi que des espèces agrégées telles que des oligomères et des fibrilles .
Applications de la recherche scientifique
Le peptide bêta-amyloïde (25-35) est largement utilisé dans la recherche scientifique pour étudier les mécanismes de la maladie d'Alzheimer. Il sert de peptide modèle pour étudier le processus d'agrégation, la neurotoxicité et les interventions thérapeutiques potentielles. En chimie, il est utilisé pour étudier les interactions peptidiques et les changements conformationnels. En biologie et en médecine, il est utilisé pour comprendre les mécanismes cellulaires et moléculaires à l'origine de la neurodégénérescence .
Mécanisme d'action
Les effets neurotoxiques du peptide bêta-amyloïde (25-35) sont principalement attribués à sa capacité à s'agréger et à former des fibrilles. Ces agrégats peuvent perturber les membranes cellulaires, conduisant à la mort cellulaire. Le peptide interagit avec diverses cibles moléculaires, notamment les lipides membranaires et les récepteurs, déclenchant une cascade d'événements qui entraînent une neurotoxicité. Les voies exactes impliquées sont encore à l'étude, mais le stress oxydatif et le dysfonctionnement mitochondrial sont considérés comme jouant un rôle important .
Applications De Recherche Scientifique
Amyloid beta-peptide(25-35) is widely used in scientific research to study the mechanisms of Alzheimer’s disease. It serves as a model peptide to investigate the aggregation process, neurotoxicity, and potential therapeutic interventions. In chemistry, it is used to study peptide interactions and conformational changes. In biology and medicine, it is employed to understand the cellular and molecular mechanisms underlying neurodegeneration .
Comparaison Avec Des Composés Similaires
Le peptide bêta-amyloïde (25-35) est unique en sa capacité à imiter les effets neurotoxiques du peptide bêta-amyloïde complet. Des composés similaires comprennent d'autres fragments du peptide bêta-amyloïde, tels que le peptide bêta-amyloïde (1-42) et le peptide bêta-amyloïde (1-40). Ces fragments présentent également des propriétés neurotoxiques, mais diffèrent par leur comportement d'agrégation et leurs interactions moléculaires spécifiques. Le peptide bêta-amyloïde (25-35) est souvent utilisé comme modèle plus simple pour étudier le comportement complexe du peptide complet .
Activité Biologique
Amyloid beta-peptide (25-35), abbreviated as Aβ(25-35), is a fragment of the larger amyloid beta peptide associated with Alzheimer’s disease (AD). This peptide has garnered significant attention due to its role in neurodegenerative processes and its capacity to induce various biological effects, particularly in neuronal cells. This article reviews the biological activity of Aβ(25-35) based on diverse research findings, including its aggregation properties, cytotoxic effects, and interactions with cellular membranes.
Overview of Aβ(25-35)
Aβ(25-35) is derived from the full-length amyloid beta peptide (Aβ), which is primarily composed of 40 to 42 amino acids. The 25-35 fragment has been identified as the most toxic region of the peptide, exhibiting significant neurotoxic properties that contribute to synaptic dysfunction and cognitive decline in Alzheimer's disease. Its ability to form aggregates and disrupt cellular functions makes it a crucial target for therapeutic interventions.
Aggregation Properties
Aβ(25-35) is known for its propensity to self-aggregate into β-sheet-rich structures, which are characteristic of amyloid fibrils. The aggregation process is influenced by factors such as concentration and environmental conditions, leading to distinct conformational states:
Condition | Conformation | Effect |
---|---|---|
Low Concentration | Unordered/α-helix | Soluble monomers |
High Concentration | β-sheet-rich fibrils | Cytotoxic aggregates |
Studies have shown that Aβ(25-35) can transition from a soluble form to aggregated states under specific conditions, which correlates with its neurotoxicity. For instance, circular dichroism (CD) spectroscopy has revealed that at elevated concentrations, Aβ(25-35) rapidly adopts a β-sheet configuration, facilitating aggregation and increasing cytotoxicity .
Cytotoxic Mechanisms
The cytotoxic effects of Aβ(25-35) are multifaceted, impacting neuronal health through various mechanisms:
- Membrane Disruption : Aβ(25-35) interacts with cell membranes, leading to permeabilization and ion imbalance. It has been demonstrated that this peptide can form pore-like structures in lipid bilayers, disrupting calcium ion homeostasis and triggering apoptotic pathways .
- Synaptic Dysfunction : Research indicates that Aβ(25-35) impairs synaptic plasticity by altering the morphology of dendritic spines and affecting the expression of critical proteins involved in synaptic transmission, such as NR2B and PSD-95 . This disruption contributes to memory deficits observed in animal models of AD.
- Neurotransmitter Release Inhibition : A study reported that Aβ(25-35) significantly reduces the release of acetylcholine in neuronal cultures, suggesting a direct impact on neurotransmitter dynamics essential for cognitive function .
Case Studies
Several studies illustrate the biological activity of Aβ(25-35):
- Dendritic Spine Morphology : In a rat model, administration of Aβ(25-35) led to significant alterations in dendritic spine structure within the hippocampus. These changes were correlated with impairments in spatial learning as assessed by the Morris Water Maze test .
- Membrane Interaction Studies : Investigations into the interaction between Aβ(25-35) and lipid membranes have shown that the peptide can induce membrane reorganization. Small-angle neutron scattering (SANS) studies revealed that incorporation of Aβ(25-35) into lipid bilayers resulted in significant structural changes indicative of membrane damage .
Therapeutic Implications
Given its pivotal role in AD pathology, targeting Aβ(25-35) presents a promising avenue for therapeutic development. Strategies include:
- Inhibition of Aggregation : Compounds such as flavonoids have been shown to inhibit the aggregation process of Aβ peptides, potentially mitigating their toxic effects .
- Membrane Stabilizers : Research suggests that drugs capable of stabilizing membrane integrity may reduce the harmful effects associated with Aβ(25-35) interactions .
Propriétés
IUPAC Name |
2-[[2-[[2-[[2-[[2-[2-[[2-[[6-amino-2-[[4-amino-2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H81N13O14S/c1-9-24(5)36(43(69)50-21-35(63)52-29(17-23(3)4)40(66)55-28(45(71)72)14-16-73-8)58-44(70)37(25(6)10-2)57-38(64)26(7)51-34(62)20-49-39(65)27(13-11-12-15-46)54-41(67)30(18-32(48)60)56-42(68)31(22-59)53-33(61)19-47/h23-31,36-37,59H,9-22,46-47H2,1-8H3,(H2,48,60)(H,49,65)(H,50,69)(H,51,62)(H,52,63)(H,53,61)(H,54,67)(H,55,66)(H,56,68)(H,57,64)(H,58,70)(H,71,72) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHBNMPFWRHGDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H81N13O14S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392197 | |
Record name | Glycylserylasparaginyllysylglycylalanylisoleucylisoleucylglycylleucylmethionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1060.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131602-53-4 | |
Record name | Glycylserylasparaginyllysylglycylalanylisoleucylisoleucylglycylleucylmethionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Aβ25-35 interact with its target and what are the downstream effects?
A1: While the precise target of Aβ25-35 remains elusive, research suggests it strongly interacts with cell membranes. [] This interaction disrupts the lipid bilayer, potentially impacting the function of membrane-bound proteins like ion channels and receptors. [] Consequently, Aβ25-35 exposure leads to various downstream effects, including:
- Increased intracellular calcium: Aβ25-35 elevates intracellular calcium levels ([Ca2+]i), a critical event in neuronal dysfunction. [] This calcium overload can disrupt numerous cellular processes, eventually leading to cell death.
- Oxidative stress: Aβ25-35 induces oxidative stress by increasing reactive oxygen species (ROS) production and decreasing antioxidant enzyme activity. [, , ] This imbalance further contributes to neuronal damage.
- Mitochondrial dysfunction: Aβ25-35 can disrupt mitochondrial membrane potential, impacting energy production and ultimately promoting apoptosis. [, ]
- Apoptosis: Aβ25-35 induces neuronal apoptosis through various pathways, including caspase activation and changes in Bcl-2 family protein expression. [, , ]
- Inflammatory response: Aβ25-35 can activate microglia, the brain's resident immune cells, leading to the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα). [, ] This inflammatory cascade further exacerbates neuronal damage.
Q2: Does Aβ25-35 affect sphingolipid metabolism?
A2: Yes, recent research suggests Aβ25-35 inhibits Glucosylceramide Synthase (GCS), an enzyme crucial for ceramide glycosylation. [] This inhibition disrupts the balance of sphingolipids, potentially contributing to Aβ25-35 induced cytotoxicity.
Q3: What is the role of the Notch-1 signaling pathway in Aβ25-35 induced neurotoxicity?
A3: Studies indicate that Aβ25-35 can activate the Notch-1 signaling pathway in PC12 cells. [] Inhibiting this pathway appears to protect against Aβ25-35 induced apoptosis, suggesting it plays a role in mediating the peptide's toxic effects.
Q4: What is the molecular formula and weight of Aβ25-35?
A4: The molecular formula of Aβ25-35 is C152H252N42O42S. Its molecular weight is approximately 3515.9 g/mol.
Q5: What is known about the structural characteristics of Aβ25-35?
A5: Aβ25-35 has a high affinity for lipid environments, adopting an alpha-helical structure within lipid membranes. [, ] This structure contrasts with its more flexible conformation in aqueous solutions. [, ] The N-terminal region of the peptide remains largely disordered regardless of the environment. []
Q6: How stable is Aβ25-35?
A6: Aβ25-35, like other Aβ fragments, is prone to aggregation. This aggregation process is influenced by factors like concentration, temperature, and pH.
Q7: What are some potential therapeutic strategies being explored to counteract the effects of Aβ25-35?
A7: Research focusing on mitigating Aβ25-35 induced neurotoxicity investigates various avenues:
- Antioxidant therapy: Compounds with antioxidant properties, such as melatonin and bilobalide, have shown promise in protecting neurons from Aβ25-35 induced oxidative damage. [, , ]
- Anti-inflammatory agents: Reducing Aβ25-35 triggered inflammation using anti-inflammatory agents could offer neuroprotection. []
Q8: Are there any natural compounds that exhibit protective effects against Aβ25-35 induced neurotoxicity?
A8: Yes, several natural compounds have shown promising results in preclinical studies:
- Melatonin: This neurohormone demonstrates protective effects against Aβ25-35 induced oxidative stress, apoptosis, and cognitive impairment in animal models. [, , ]
- Bilobalide: A constituent of Ginkgo biloba extract, bilobalide, exhibits antioxidant properties and protects PC12 cells from Aβ25-35 induced cytotoxicity. []
- Luteolin: This flavonoid found in various plants demonstrates antioxidant and anti-inflammatory effects, protecting rat cerebral microvascular endothelial cells from Aβ25-35 induced damage. []
- Osthole: A natural coumarin derivative, osthole, exhibits neuroprotective effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) in astrocytes induced by Aβ25-35. []
- Valeriana officinalis extracts: Extracts from this plant, traditionally used for its sedative properties, exhibit neuroprotective effects against Aβ25-35 toxicity, potentially by modulating calcium influx and oxidative stress. []
Q9: What is the significance of Aβ25-35 in AD research?
A9: Despite being a synthetic fragment, Aβ25-35 serves as a simplified model to study Aβ toxicity. Its consistent neurotoxic properties and reproducible effects make it valuable for:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.